TWS 119

Descripción general

Descripción

TWS 119 es un potente inhibidor de la glucógeno sintasa quinasa 3 beta (GSK-3β), una quinasa serina/treonina que desempeña un papel crucial en diversos procesos celulares, incluida la división celular, la apoptosis y la inflamación . This compound ha sido ampliamente estudiado por su capacidad para inducir la diferenciación neuronal en células de carcinoma embrionario murino pluripotentes y células madre embrionarias .

Aplicaciones Científicas De Investigación

TWS 119 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

TWS 119 ejerce sus efectos inhibiendo la glucógeno sintasa quinasa 3 beta, que es un regulador clave de la vía de señalización WNT. Al inhibir esta quinasa, this compound activa la vía WNT, lo que lleva a la acumulación de β-catenina en el núcleo y la activación de los genes diana de WNT . Este mecanismo es crucial para inducir la diferenciación neuronal y otros procesos celulares .

Análisis Bioquímico

Biochemical Properties

The compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid is known to interact with several enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

TWS 119 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de pirrolopirimidina. La síntesis generalmente comienza con la reacción de derivados de 3-aminofenil y 4-hidroxifenil, seguida de ciclación para formar el anillo de pirrolopirimidina . Las condiciones de reacción a menudo implican el uso de solventes orgánicos como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso de ciclación .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se purifica mediante técnicas cromatográficas y se caracteriza mediante métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .

Análisis De Reacciones Químicas

Tipos de reacciones

TWS 119 sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados correspondientes.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y condiciones de pH para garantizar la selectividad y el rendimiento .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de this compound, así como compuestos de pirrolopirimidina sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

AR-A014418: Otro inhibidor de la glucógeno sintasa quinasa 3 beta, conocido por sus efectos neuroprotectores.

Lestaurtinib: Un inhibidor de quinasa con posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Tivozanib: Un inhibidor de la tirosina quinasa utilizado en la terapia del cáncer.

Singularidad de TWS 119

This compound es único debido a su alta especificidad y potencia como inhibidor de la glucógeno sintasa quinasa 3 beta. Se ha demostrado que induce eficazmente la diferenciación neuronal y tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos y cáncer .

Actividad Biológica

The compound 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol; 2,2,2-trifluoroacetic acid is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly as inhibitors of protein kinases. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

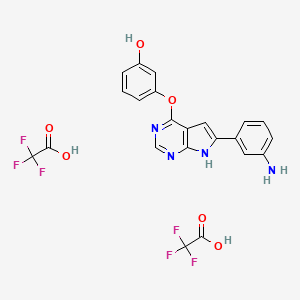

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core with an aminophenyl substitution and a phenolic group, which may enhance its bioactivity through various mechanisms. The presence of trifluoroacetic acid (TFA) is significant as it can modify the compound's solubility and stability.

Inhibition of Protein Kinases

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects on protein kinases such as Janus Kinase 3 (JAK3). This inhibition is crucial for the treatment of various immunological disorders including rheumatoid arthritis, lupus, and certain cancers .

- Mechanism of Action : The inhibition occurs through competitive binding at the ATP-binding site of the kinase, preventing phosphorylation processes essential for cell signaling and proliferation.

Therapeutic Applications

The compound shows promise in treating a range of conditions:

- Immunological Disorders : Effective in managing autoimmune diseases by modulating immune responses.

- Cancer Therapy : Potential use in targeting cancer cells by disrupting signaling pathways critical for tumor growth and survival.

Case Study 1: Efficacy in Cancer Models

A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine significantly reduced tumor growth in xenograft models. The mechanism involved downregulation of key signaling pathways associated with cell proliferation and survival .

Case Study 2: Immunosuppressive Effects

Another investigation highlighted the use of these compounds in organ transplant models. They effectively prevented acute rejection by inhibiting T-cell activation and proliferation through JAK3 inhibition .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be assessed. Studies on trifluoroacetic acid reveal that while it can enhance drug solubility, it may also induce cytotoxic effects at higher concentrations. Histological examinations showed signs of cellular injury when exposed to TFA in vitro, emphasizing the need for careful dosage considerations in therapeutic applications .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEFPMFFWJTJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F6N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.